
2-(Trifluoromethyl)cyclopropane-1-carboxylic acid
Overview
Description
2-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS: 22581-33-5) is a cyclopropane derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) group at the 1-position of the cyclopropane ring. The cyclopropane scaffold imparts significant steric strain, while the electron-withdrawing -CF₃ group enhances acidity and influences reactivity. This compound is widely utilized in medicinal chemistry and agrochemical research due to its unique physicochemical properties, including metabolic stability and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkali hydrolysis of the corresponding nitrile . Another method includes the cyclopropanation of trifluoromethyl-substituted alkenes using a combination of a bifunctional reagent and an organic photocatalyst under visible light .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions that are optimized for yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
Scientific Research Applications
2-TFCC serves as a crucial building block in synthesizing more complex fluorinated compounds. Its unique properties make it useful for studying enzyme interactions and metabolic pathways in biology. It is also explored for potential therapeutic effects, particularly in drug development within the medical field, and is utilized in producing agrochemicals and specialized materials in industry.
Pharmaceutical Development
2-TFCC is a key intermediate in synthesizing various pharmaceuticals, especially drugs targeting metabolic disorders . Its trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific biological effects. Studies investigate 2-TFCC as a building block for more complex molecules with potential medicinal properties, such as cyclopropane-containing analogs of bioactive molecules. Research on the biological activity of 2-(trifluoromethyl)cyclopropane-1-carboxylic acid indicates potential applications in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, making compounds with this moiety attractive for drug development. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, although specific biological assays are necessary to confirm these effects.
Agricultural Chemistry
2-TFCC is used in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides by improving their stability and bioavailability .
Material Science
The compound is explored for its potential in creating advanced materials, including polymers with unique properties beneficial in coatings and adhesives . The unique structure of the molecule could be useful for creating materials with specific properties, such as electrical conductivity or thermal stability. Scientists have investigated the use of 2-TFCC in the synthesis of new types of polymers. The incorporation of this compound into coatings and adhesives has been explored due to its potential to improve hydrophobicity and adhesion properties.
Fluorine Chemistry
Its trifluoromethyl group makes it valuable in studying fluorinated compounds, known for their unique chemical properties and applications in various industries .
Analytical Chemistry
This chemical is employed as a standard in analytical methods, aiding in detecting and quantifying other compounds in complex mixtures .
Research indicates potential applications in medicinal chemistry due to the trifluoromethyl group enhancing metabolic stability and lipophilicity, making the compound attractive for drug development. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, although specific biological assays are necessary to confirm these effects.
Safety and Hazards
This compound is classified with the following GHS classifications :
- H302: Harmful if swallowed
- H314: Causes severe skin burns and eye damage
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-(trifluoromethyl)cyclopropane-1-carboxylic acid with analogous cyclopropane-carboxylic acid derivatives, focusing on structural, synthetic, and functional differences.
Positional Isomers and Substituent Effects
Key Observations :
- Substituent Position : Moving the -CF₃ group from the cyclopropane ring (2-position) to a phenyl ring (e.g., 2-CF₃Ph in ) introduces aromatic interactions, enhancing binding to biological targets like kinases.
- Acidity: The -CF₃ group at the 2-position lowers the pKa of the carboxylic acid compared to non-fluorinated analogs, improving bioavailability .
- Solubility : The 4-CF₃Ph analog (CAS 2262-03-5) exhibits better aqueous solubility due to reduced steric bulk compared to the 2-CF₃Ph derivative .
Functional Group Variations
Key Observations :
- Electron-Withdrawing Groups : The -CF₃ group in the target compound provides stronger electron-withdrawing effects than -CN or -COOMe, stabilizing the carboxylate anion and increasing acidity .
- Steric Effects : The -CF₃ group creates greater steric hindrance compared to -Et or -COOMe, affecting reaction kinetics in coupling reactions .
Biological Activity
2-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS No. 610764-96-0) is a fluorinated organic compound notable for its unique cyclopropane structure and trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential applications and interesting chemical properties, particularly as a building block for bioactive compounds.
- Molecular Formula : CHFO
- Molecular Weight : Approximately 154.088 g/mol
- Functional Groups : Carboxylic acid (-COOH), Trifluoromethyl (-CF)
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are advantageous in pharmaceutical applications.
The biological activity of this compound primarily involves its reactivity as a carboxylic acid. The trifluoromethyl group can influence various biological interactions by enhancing the compound's binding affinity to target proteins or enzymes due to increased lipophilicity and potential metabolic stability.
Pharmacological Applications
Research indicates that compounds with trifluoromethyl groups often exhibit significant pharmacological activities. For instance, cyclopropane derivatives have been explored in drug discovery programs, with over five thousand bioactive compounds containing the CF-cyclopropane substituent documented in patent literature .
Case Studies
- Calcium Channel Blockers : Some trifluoromethyl cyclopropanes have been identified as effective T-type calcium channel blockers, which are crucial for managing conditions like epilepsy and chronic pain .
- Cannabinoid Receptor Ligands : Trifluoromethyl-substituted indanes have shown promising results as ligands for cannabinoid receptors, demonstrating sub-micromolar affinity and selectivity towards the CB receptor .
Toxicological Considerations
While the biological activity of this compound is promising, it is essential to consider potential toxicity. Organofluorine compounds can exhibit varying degrees of toxicity, often related to their metabolic pathways and interactions with biological systems .
Synthesis and Reaction Pathways
The synthesis of this compound can be achieved through various methods, including:
- Deoxyfluorination of Cyclopropanes : A one-step process that converts alkenes into corresponding trifluoromethyl-substituted cyclopropanes .
- Hydrolysis of Nitriles : This method involves the hydrolysis of cyclopropyl nitriles under controlled conditions to prevent unwanted decarboxylation reactions .
Reaction Characteristics
The presence of the trifluoromethyl group significantly alters the reactivity of the cyclopropane framework, allowing for selective reactions typical for carboxylic acids, such as esterification and acylation.
Data Summary Table
Property | Details |
---|---|
Molecular Formula | CHFO |
Molecular Weight | 154.088 g/mol |
CAS Number | 610764-96-0 |
Potential Applications | Drug development, agrochemicals |
Biological Activities | Calcium channel blocking, receptor binding |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-(trifluoromethyl)cyclopropane-1-carboxylic acid, and how are key intermediates characterized?
The synthesis typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., using diazo compounds) followed by trifluoromethyl group introduction. For example, cyclopropane rings are formed using carbene insertion or [2+1] cycloaddition strategies, with trifluoromethylation achieved via nucleophilic substitution or radical pathways . Intermediates like ethyl trans-2-cyanocyclopropane-1-carboxylate (CAS: 60212-41-1) are characterized using LCMS (e.g., m/z 366 [M+H]+) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) to confirm structural integrity .
Q. Which analytical methods are critical for confirming the purity and stereochemical configuration of this compound?
Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are essential. For instance, LCMS data (m/z 366 [M+H]+) and retention times (1.26 minutes) validate molecular weight and purity . Chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy is used to resolve stereoisomers, particularly for enantiomers like (1R,2R)- and (1S,2S)-configurations .
Q. What safety protocols are required for handling this compound in the laboratory?
The compound is classified as a corrosive solid (UN 3261) under transport regulations. Key precautions include:
- Use of PPE (gloves, goggles, lab coats).
- Storage in acid-resistant containers away from heat/ignition sources.
- Emergency neutralization protocols for spills (e.g., bicarbonate solutions) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and steric properties of the cyclopropane ring in cross-coupling reactions?
The strong electron-withdrawing effect of the trifluoromethyl group increases ring strain and enhances electrophilicity, facilitating nucleophilic attacks or transition-metal-catalyzed couplings. For example, in Suzuki-Miyaura reactions, the trifluoromethyl group stabilizes intermediates via inductive effects, improving yields in aryl boronic acid couplings (e.g., synthesis of pyrimidine derivatives) . Steric hindrance from the CF₃ group may require optimized ligands (e.g., bulky phosphines) to prevent side reactions .
Q. How can researchers resolve contradictory data on cyclopropanation yields when scaling up synthesis?
Contradictions often arise from reaction exothermicity or catalyst deactivation at larger scales. Methodological solutions include:
- Microreactor systems to control temperature and mixing.
- In situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation.
- Catalyst screening (e.g., Rh(II) vs. Cu(I) catalysts) to balance reactivity and stability .
Q. What strategies prevent racemization in chiral derivatives of this compound?
Racemization is minimized by:
- Low-temperature reactions (<0°C) to reduce kinetic energy of intermediates.
- Chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to stabilize transition states.
- Enantioselective catalysis (e.g., Ru- or Ir-based catalysts) for asymmetric cyclopropanation .
Q. How can computational modeling guide the design of enzyme inhibitors using this compound as a scaffold?
Docking studies (e.g., molecular dynamics simulations) predict binding interactions with target enzymes like ACC deaminase. For example, substituting the trifluoromethyl group with bioisosteres (e.g., difluoromethyl) can optimize hydrophobic interactions while maintaining metabolic stability. Experimental validation via kinetic assays (e.g., IC₅₀ measurements) is critical .
Properties
IUPAC Name |
2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNLYQDUCHEFFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258652-18-4 | |
Record name | rac-(1R,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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